ethyl 3-aminobutanoate

Catalog No.
S663196
CAS No.
5303-65-1
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-aminobutanoate

CAS Number

5303-65-1

Product Name

ethyl 3-aminobutanoate

IUPAC Name

ethyl 3-aminobutanoate

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3

InChI Key

HHIOOBJZIASBFF-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C)N

Canonical SMILES

CCOC(=O)CC(C)N

Organic Synthesis:

  • EAB can serve as a building block in the synthesis of more complex molecules, particularly those containing the β-amino acid motif. This motif is prevalent in numerous natural products and drugs, making EAB valuable for the development of novel pharmaceutical and functional materials [].

Neuroscience Research:

  • EAB has been used in studies investigating the role of GABA (gamma-aminobutyric acid) in the nervous system. EAB structurally resembles GABA, a major inhibitory neurotransmitter, and can interact with some of the same receptors in the brain []. This makes EAB a potential tool for studying the effects of GABA and its involvement in various neurological processes.

Enzymatic Studies:

  • Researchers have utilized EAB as a substrate for enzymes involved in amino acid metabolism. By studying how enzymes interact with EAB, scientists can gain insights into the mechanisms and regulation of these enzymes, which can be crucial for understanding various biological processes [].

Material Science:

  • EAB has been explored for its potential applications in developing novel materials with specific properties. For instance, research suggests that EAB could be useful in the synthesis of biocompatible polymers for drug delivery or tissue engineering applications.

Ethyl 3-aminobutanoate, also known as ethyl 3-aminobutyrate, is a chemical compound with the molecular formula C6H13NO2C_6H_{13}NO_2 and a molecular weight of approximately 131.17g/mol131.17\,g/mol. This compound features an ester functional group and an amino group, making it a significant intermediate in organic synthesis. Ethyl 3-aminobutanoate exists in two enantiomeric forms: (S)-ethyl 3-aminobutanoate and (R)-ethyl 3-aminobutanoate, which differ in their biological activity due to their stereochemistry. It is typically encountered as a colorless to pale yellow liquid or crystalline solid, depending on its form and purity.

  • Skin and eye irritation: The amine group can irritate skin and eyes upon contact.
  • Respiratory irritation: Inhalation of vapors may irritate the respiratory system.
  • Flammability: Organic compounds like ethyl 3-aminobutyrate may be flammable, requiring appropriate handling procedures [].
.
  • Biochemical Research: The compound is utilized in studies of enzyme mechanisms and as a substrate in biochemical assays, particularly those related to neurotransmitter systems.
  • Pharmaceutical Industry: Due to its biological activity, it has potential applications in developing therapeutic agents targeting neurological disorders .
  • Ethyl 3-aminobutanoate exhibits significant biological activity due to its structural similarity to gamma-Aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Research indicates that this compound can interact with various neurotransmitter receptors and enzymes involved in GABAergic signaling pathways. This interaction profile suggests potential therapeutic applications for disorders such as epilepsy and anxiety .

    The synthesis of ethyl 3-aminobutanoate typically involves the following methods:

    • Esterification: The most common method is the esterification of 3-aminobutanoic acid with ethanol. This reaction is often catalyzed by an acid catalyst, resulting in the formation of ethyl 3-aminobutanoate.
    • Hydrochloride Formation: To produce ethyl 3-aminobutanoate hydrochloride, hydrochloric acid is added to the base compound, enhancing its solubility and stability for various applications .

    In industrial settings, large-scale production often employs continuous flow reactors to optimize reaction conditions such as temperature and pressure for improved yield and purity.

    Studies have shown that ethyl 3-aminobutanoate interacts with several receptors and enzymes linked to neurotransmitter systems. Its structural similarity to gamma-Aminobutyric acid allows it to modulate GABA receptor activity, influencing neuronal excitability and synaptic transmission. This interaction profile underscores its potential as a research tool in pharmacology .

    Several compounds share structural similarities with ethyl 3-aminobutanoate. Below is a comparison highlighting their unique features:

    Compound NameCAS NumberStructural FeaturesUnique Properties
    (R)-Ethyl 3-aminobutanoate hydrochloride146293-15-4Enantiomer of (S)-ethyl 3-aminobutanoateDifferent biological activity due to stereochemistry
    Ethyl 3-aminobutyrate5303-65-1Similar structure without the hydrochlorideUsed primarily in organic synthesis
    Dimethyl 3-aminopentanedioate hydrochloride77313-10-1Contains an additional carbon chainBroader application scope in synthetic chemistry
    Ethyl aminoacetateNot listedContains an amino group adjacent to an esterDifferent reactivity patterns in organic synthesis

    Ethyl 3-aminobutanoate stands out due to its specific interaction with GABA receptors and its role as a chiral auxiliary in asymmetric synthesis, making it particularly valuable in pharmaceutical applications compared to other similar compounds .

    XLogP3

    -0.1

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable Irritant

    Flammable;Irritant

    Other CAS

    5303-65-1

    Dates

    Last modified: 08-15-2023

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